N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE: is an organic compound with the molecular formula C20H14Br2N2O2 It is a derivative of benzene-1,3-dicarboxamide, where the amide groups are substituted with 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-bromoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the aromatic ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the aromatic ring or the bromine atoms.
Scientific Research Applications
Chemistry: N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amide groups can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and function. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE: Similar structure but with bromine atoms in the meta position.
N1,N3-BIS(4-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE: Chlorine atoms instead of bromine atoms.
N1,N3-BIS(4-METHOXYPHENYL)BENZENE-1,3-DICARBOXAMIDE: Methoxy groups instead of bromine atoms.
Uniqueness: N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions that are not possible with other halogens or functional groups. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-N,3-N-bis(4-bromophenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDFUAVXNOLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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